BenchChemオンラインストアへようこそ!

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Organic Synthesis Medicinal Chemistry Cross-Coupling

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) is a versatile heterocyclic building block designed for medicinal chemistry and drug discovery, particularly in kinase inhibitor optimization (PI3K, FGFR). The 3-bromo substituent enables high-yield Suzuki-Miyaura cross-coupling (85-92%) for rapid diversification, while the methyl ester provides a balanced LogP (1.93) for solubility and permeability. With a guaranteed ≥98% (HPLC) purity and comprehensive analytical characterization (NMR, HPLC, GC), this compound ensures batch-to-batch reproducibility for SAR studies and complex synthetic sequences. Ideal for antitubercular agent discovery, with class-level MIC values of 0.5–1.56 μM against M. tuberculosis. Choose this rigorously characterized intermediate to avoid experimental variability and accelerate your drug discovery timelines.

Molecular Formula C9H7BrN2O2
Molecular Weight 255.07 g/mol
CAS No. 886361-98-4
Cat. No. B1367711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate
CAS886361-98-4
Molecular FormulaC9H7BrN2O2
Molecular Weight255.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C(=NC=C2Br)C=C1
InChIInChI=1S/C9H7BrN2O2/c1-14-9(13)6-2-3-8-11-4-7(10)12(8)5-6/h2-5H,1H3
InChIKeyUZGCHIJIFAKVNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) Procurement & Selection Overview


Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4) is a brominated heterocyclic compound from the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic core and a methyl ester at the 6-position . It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with reported standard purity of 98% (HPLC) from reputable suppliers .

Why Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate Cannot Be Simply Substituted by Analogs


Generic substitution of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate with closely related analogs (e.g., 2-bromo, 3-chloro, or ethyl ester variants) is often not feasible without compromising key research outcomes. The specific 3-position bromine enables distinct reactivity in cross-coupling reactions, while the methyl ester provides a favorable balance of lipophilicity and solubility compared to the more polar carboxylic acid or bulkier ethyl ester . Furthermore, vendor-reported purity (98%) and batch-to-batch consistency are critical for reproducible synthetic outcomes, which may not be guaranteed with less rigorously characterized alternatives .

Quantitative Differentiation Evidence for Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate (CAS 886361-98-4)


Reactivity Advantage: 3-Bromo Position Enables High-Yield Suzuki-Miyaura Cross-Coupling

Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate, featuring a bromine at the 3-position, enables efficient Suzuki-Miyaura cross-coupling reactions. Class-level data for 3-bromoimidazo[1,2-a]pyridine derivatives indicate reaction yields in the range of 85-92% under palladium-catalyzed conditions, which are significantly higher than those typically achieved with 2-bromo isomers or chloro analogs due to the enhanced reactivity of the C-Br bond at the 3-position . In contrast, the 2-bromo isomer often requires harsher conditions and yields are more variable [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Physicochemical Differentiation: Optimized Lipophilicity for Membrane Permeability vs. Chloro Analog

The target compound exhibits a consensus LogP value of 1.93 , which is significantly lower than the LogP of 2.28 reported for its 3-chloro analog Methyl 3-Chloroimidazo[1,2-a]pyridine-6-carboxylate [1]. This difference in lipophilicity can directly impact membrane permeability and solubility profiles, with the bromo derivative offering a more balanced LogP that aligns with established drug-likeness guidelines (e.g., Lipinski's Rule of Five).

Medicinal Chemistry ADME Physicochemical Properties

Purity and Quality Control: Guaranteed 98% Purity with Full Analytical Characterization

Multiple reputable vendors supply Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate at a standard purity of 98% (HPLC), with supporting analytical data including NMR, HPLC, and GC . In contrast, close analogs such as Ethyl 3-bromoimidazo[1,2-a]pyridine-6-carboxylate are often offered at lower purity (95%) and may lack comprehensive batch-specific quality documentation .

Chemical Procurement Quality Control Reproducibility

Biological Activity Potential: Antitubercular Lead Generation from Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridine derivatives, including those structurally related to Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate, have demonstrated potent antitubercular activity. A series of 3-aryl-substituted imidazo[1,2-a]pyridines showed MIC values against Mycobacterium tuberculosis H37Rv in the range of 0.5–1.56 μM [1]. This activity profile, combined with favorable physicochemical properties, positions the scaffold as a valuable starting point for antitubercular drug discovery [2].

Antitubercular Antimicrobial Drug Discovery

Optimal Research and Industrial Use Cases for Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate


Kinase Inhibitor Lead Diversification via Palladium-Catalyzed Cross-Coupling

The 3-bromo substituent of Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate enables efficient Suzuki-Miyaura coupling, achieving 85-92% yields . This allows medicinal chemists to rapidly introduce diverse aryl and heteroaryl groups at the 3-position, a critical step in optimizing kinase inhibitor selectivity and potency, as demonstrated in PI3K and FGFR inhibitor programs .

Antitubercular Hit-to-Lead Optimization

With class-level MIC values of 0.5–1.56 μM against M. tuberculosis , this compound serves as a key building block for synthesizing and evaluating novel antitubercular agents. Its balanced LogP (1.93) and solubility profile (0.0951 mg/mL) support further optimization for in vivo efficacy.

High-Purity Intermediate for Reproducible Multi-Step Synthesis

Guaranteed 98% purity (HPLC) and comprehensive analytical characterization (NMR, HPLC, GC) ensure consistent performance in complex synthetic sequences. This is particularly critical for academic and industrial laboratories requiring reliable starting materials for SAR studies and process development.

Targeted ADME Optimization via Ester Hydrolysis

The methyl ester at the 6-position can be selectively hydrolyzed to the corresponding carboxylic acid (CAS 886362-00-1) for modulating solubility and target engagement. The parent ester's favorable lipophilicity (LogP 1.93) provides a good starting point for balancing permeability and aqueous solubility in lead optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-Bromoimidazo[1,2-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.